molecular formula C14H20O4 B11865315 Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate

Katalognummer: B11865315
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: GHUUMXBSKSWRNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is a member of the ester class of compounds and is characterized by its unique spiro structure, which includes a spiro[5.5]undecane ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate typically involves the reaction of diethyl 3-oxopentanedioate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate can be compared with other spiro compounds such as:

The uniqueness of this compound lies in its specific ester functional group and the spiro[5.5]undecane ring system, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H20O4

Molekulargewicht

252.31 g/mol

IUPAC-Name

ethyl 2,4-dioxospiro[5.5]undecane-5-carboxylate

InChI

InChI=1S/C14H20O4/c1-2-18-13(17)12-11(16)8-10(15)9-14(12)6-4-3-5-7-14/h12H,2-9H2,1H3

InChI-Schlüssel

GHUUMXBSKSWRNS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C(=O)CC(=O)CC12CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.